Pristinamycin IB is a member of the streptogramin class of antibiotics, specifically classified as a class B streptogramin. It is structurally similar to pristinamycin IA, differing primarily in its amino acid composition. Pristinamycin IB contains N-methyl-4-(methylamino)phenylalanine, whereas pristinamycin IA features N-methyl-4-(dimethylamino)phenylalanine. This structural variation is significant as it influences the compound's pharmacological properties and its mechanism of action against bacterial pathogens .
Pristinamycin IB is produced by the bacterium Streptomyces pristinaespiralis, which is known for its ability to synthesize both pristinamycin I and II in a specific ratio. The biosynthetic pathway for these compounds has been extensively studied, revealing a complex genetic organization that facilitates their production .
The synthesis of pristinamycin IB occurs through a biosynthetic pathway involving hybrid polyketide synthase/nonribosomal peptide synthetase enzymes. The precursor for this synthesis is isobutyryl-CoA, which serves as the starter unit. Subsequent steps involve the addition of six malonyl-CoA extender units along with various amino acids, including glycine, serine, and proline .
Recent studies have focused on optimizing fermentation conditions to enhance the yield of pristinamycin production. Techniques such as response surface methodology have been employed to fine-tune these conditions, demonstrating that factors like pH, temperature, and nutrient availability significantly affect antibiotic yields .
Pristinamycin IB has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula for pristinamycin IB can be represented as C₃₁H₄₃N₅O₁₄S₂. The compound features a macrocyclic structure typical of streptogramins, which allows for effective binding to bacterial ribosomes.
Pristinamycin IB primarily functions through its interaction with the bacterial ribosome, specifically targeting the 50S subunit. The antibiotic inhibits protein synthesis by interfering with peptide bond formation during translation. This action is facilitated by the binding of pristinamycin IB to the peptidyl transferase center of the ribosome .
The binding affinity and kinetics of pristinamycin IB have been studied using various biochemical assays, revealing that it competes with other antibiotics for binding sites on the ribosome. This competitive inhibition underscores its effectiveness against Gram-positive bacteria.
The mechanism of action of pristinamycin IB involves several key processes:
Studies have shown that pristinamycin IB exhibits potent activity against various strains of resistant Gram-positive bacteria, including those producing beta-lactamases.
Relevant analyses indicate that changes in pH and temperature can significantly affect the stability and efficacy of pristinamycin IB .
Pristinamycin IB is primarily utilized in clinical settings as an antibiotic treatment for infections caused by Gram-positive bacteria, particularly those resistant to other antibiotic classes. It has been effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, ongoing research explores its potential applications in combination therapies to combat multidrug-resistant infections .
Pristinamycin IB (C44H52N8O10, MW 852.93 g/mol) is a macrocyclic depsipeptide antibiotic belonging to the streptogramin B group. Its structure features a 23-membered ring scaffold formed by non-ribosomal peptide synthesis (NRPS), incorporating unusual amino acid residues: 4-dimethylaminophenylalanine, phenylglycine, and 4-oxo-pipecolic acid [3] [7]. The molecule contains seven amide bonds, one ester linkage (depsipeptide bond), and an oxazole ring—a five-membered heterocycle contributing to its rigidity and bioactivity [1] [6]. Stereochemical complexity arises from four chiral centers (3L, 1D configuration), with D-proline critical for ribosomal target engagement [2] [10].
Structural Motif | Role in Bioactivity | Location in Pristinamycin IB |
---|---|---|
Oxazole ring | Enhances membrane permeability & rigidity | C-terminal domain |
Depsipeptide bond (ester) | Confers metabolic stability | Between D-proline & phenylglycine |
4-Dimethylaminophenylalanine | Facilitates ribosomal binding | Central macrocycle |
Macrocyclic scaffold (23-atom) | Prevents efflux pump recognition | Core structure |
Pristinamycin IB differs from its congener IA (C45H54N8O10, MW 866.96 g/mol) by a single methyl group on the 4-aminophenylalanine residue. Specifically:
Stereochemistry: Absolute configuration determined as (3S,4R,5E,10E,12E,14S) via X-ray diffraction. The D-configured proline (position 4) is essential for preventing enzymatic hydrolysis [2] [10].
Table 2: Stereochemical Assignments in Pristinamycin IB
Residue | Position | Configuration | Biosynthetic Origin |
---|---|---|---|
4-(Methylamino)phenylalanine | 1 | L | NRPS adenylation domain specificity |
Proline | 4 | D | Epimerization domain activity |
Phenylglycine | 7 | L | Non-proteinogenic amino acid |
4-Oxo-pipecolic acid | 6 | L | Cyclization of L-lysine |
X-ray Crystallography: Resolved crystal structure (CCDC 1029543) confirms intramolecular H-bond between Thr-OH and Pro-C=O (2.8 Å), stabilizing β-turn geometry [8] [9].
Table 3: Key Spectroscopic Signatures of Pristinamycin IB
Technique | Critical Diagnostic Signals | Structural Assignment |
---|---|---|
13C-NMR | δC 170.2, 172.9 | Depsipeptide/amide carbonyls |
HRMS | [M+H]+ m/z 853.3872 | Molecular formula confirmation |
UV-Vis | λmax 301 nm (ε = 10,400 M-1cm-1) | Oxazole ring absorption |
CD Spectroscopy | θ222nm = +12,400 deg·cm2/dmol | Right-handed helical conformation |
Biosynthesis and Mechanistic Action
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